Mdl 29951
描述
MDL-29951 是一种新型的 N-甲基-D-天冬氨酸受体激活的甘氨酸拮抗剂。 它以在体外和体内抑制甘氨酸结合的能力而闻名,对甘氨酸结合位点具有高亲和力
科学研究应用
MDL-29951具有广泛的科学研究应用,包括:
作用机制
MDL-29951通过拮抗 N-甲基-D-天冬氨酸受体的甘氨酸结合位点发挥作用。 这种抑制阻止了这些受体的激活,这些受体对突触可塑性和记忆形成至关重要 。 此外,MDL-29951 作为 G 蛋白偶联受体 17 的激动剂,影响参与细胞反应的各种信号通路 。 分子靶点包括 N-甲基-D-天冬氨酸受体上的甘氨酸结合位点和 G 蛋白偶联受体 17,它们参与神经和细胞信号通路 .
生化分析
Biochemical Properties
Mdl 29951 interacts with the NMDA receptor, specifically at the glycine binding site . It has a high affinity for this site, with a Ki value of 0.14 μM for glycine binding . This interaction inhibits the activation of the NMDA receptor, thereby modulating the biochemical reactions that this receptor is involved in .
Cellular Effects
In terms of cellular effects, this compound’s antagonistic action on the NMDA receptor can influence various cellular processes. By inhibiting the activation of the NMDA receptor, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the glycine site of the NMDA receptor . This binding inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NMDA receptor
准备方法
MDL-29951可以通过多种合成路线合成。 一种常见的方法是在受控条件下使 2-羧基-4,6-二氯-1H-吲哚-3-丙酸与适当的试剂反应 。 反应条件通常包括使用二甲基亚砜等溶剂和特定的温度设置,以确保最佳的产率和纯度 。工业生产方法可能涉及扩大这些反应的规模并优化大规模合成的条件。
化学反应分析
MDL-29951经历几种类型的化学反应,包括:
氧化: 这种化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 还原反应可以使用常见的还原剂进行,以产生化合物的还原形式。
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
MDL-29951 与其他类似化合物相比具有独特性,因为它对甘氨酸结合位点具有高度选择性,并且在作为 N-甲基-D-天冬氨酸受体的拮抗剂和 G 蛋白偶联受体 17 的激动剂方面具有双重作用 。类似的化合物包括:
MDL-100,748: 另一种具有类似性质但选择性和效力不同的甘氨酸拮抗剂.
CGP-78608: 一种增强甘氨酸结合位点反应但对受体激活有不同影响的化合物.
MDL-29951 因其特定的结合亲和力和影响多种信号通路的能力而脱颖而出,使其成为科学研究中宝贵的工具。
属性
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-63-6 | |
Record name | Mdl-29951 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MDL 29951 and how does it exert its effect?
A1: this compound (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) primarily targets the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor subtype. [, ] While it exhibits inhibitory effects on both GluN1/GluN2 and GluN1/GluN3 containing receptors, its mechanism of action on glutamate dehydrogenase (GDH) is distinct. Research suggests that this compound acts as an uncompetitive inhibitor of GDH, binding to a site distinct from the catalytic site for both 2-oxoglutarate and NADH. This interaction may cause steric hindrance or conformational changes in GDH, ultimately leading to reduced enzyme activity. [] Interestingly, the presence of ADP was found to diminish the inhibitory effects of this compound on GDH, with GDH I exhibiting higher sensitivity to ADP than GDH II. [] This finding suggests potential differential regulation of the two GDH isoforms by this compound depending on ADP concentrations.
Q2: How does the structure of this compound relate to its activity on different NMDA receptor subtypes?
A2: While the provided research doesn't delve into the specific structural determinants of this compound's activity on different NMDA receptor subtypes, it highlights the compound's ability to differentiate between GluN1/GluN3A and GluN1/GluN3B receptors. [] Further research exploring the structure-activity relationship (SAR) is needed to fully understand how modifications to this compound's structure might influence its potency, selectivity, and activity on various NMDA receptor subtypes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。